Home > Products > Screening Compounds P107771 > BRD4 Inhibitor-10
BRD4 Inhibitor-10 - 1660117-38-3

BRD4 Inhibitor-10

Catalog Number: EVT-262018
CAS Number: 1660117-38-3
Molecular Formula: C25H27N5O2
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-894999 is a potent and selective BET inhibitor potentially useful for the Treatment of hematological malignancies by repression of super-enhancer driven oncogenes. BI-894999 is a highly potent drug, particularly in hematological cell lines (n>40) such as MM, AML and lymphoma. BI 894999 treatment leads to G1 arrest and subsequent apoptosis. BI 894999 is found to regulate a very distinct set of genes. As already known.
Mechanism of Action

BRD4 inhibitors primarily function by disrupting the interaction between BRD4 and acetylated histones at the chromatin level. [ [], [] ] This interaction is crucial for the recruitment of transcriptional machinery and the activation of target genes involved in cell proliferation, survival, and inflammation. [ [] ] By competitively binding to the bromodomains of BRD4, these inhibitors prevent its association with acetylated lysine residues on histones, leading to:

  • Transcriptional downregulation of oncogenes: BRD4 inhibition particularly affects the expression of MYC, a potent oncogene often overexpressed in various cancers. [ [], [], [] ]
  • Induction of apoptosis: By downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, BRD4 inhibitors trigger programmed cell death. [ [], [] ]
  • Cell cycle arrest: These inhibitors can halt cell cycle progression at various phases (e.g., G1/S, G2/M) by modulating the expression of cell cycle regulators like cyclin D1 and p21. [ [] ]
  • Suppression of inflammatory responses: BRD4 inhibitors can dampen inflammation by reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and IL-17. [ [], [] ]

Cancer Treatment

  • Acute Myeloid Leukemia (AML): Several studies demonstrate the potent anti-leukemic effects of BRD4 inhibitors in AML cell lines and patient-derived xenograft models. [ [], [], [], [], [] ] These inhibitors induce apoptosis, suppress cell proliferation, and prolong survival in preclinical models.
  • Multiple Myeloma: BRD4 inhibitors display efficacy in MM by downregulating MYC and inducing apoptosis, enhancing sensitivity to existing therapies like bortezomib. [ [], [], [], [] ]
  • Triple-negative Breast Cancer (TNBC): BRD4 inhibition shows promise in TNBC by suppressing tumor growth and overcoming resistance to targeted therapies like MEK inhibitors. [ [], [] ]
  • Lymphoma: Studies suggest potential benefits of BRD4 inhibitors in various lymphoma subtypes, including diffuse large B-cell lymphoma, by targeting BCL6 and disrupting germinal center formation. [ [], [] ]
  • Solid Tumors: Preclinical evidence supports the use of BRD4 inhibitors in a range of solid tumors, including lung, colorectal, pancreatic, bladder, and gallbladder cancers. [ [], [], [], [] ] These inhibitors exhibit antiproliferative effects, induce apoptosis, and reduce tumor growth in vivo.

Inflammatory Diseases

  • Chronic Obstructive Pulmonary Disease (COPD): Studies demonstrate the protective effects of BRD4 inhibitors in preclinical COPD models, where they reduce inflammation, oxidative stress, and lung damage. [ [] ]
  • Rheumatoid Arthritis: BRD4 inhibitors show anti-inflammatory properties in rheumatoid arthritis by suppressing the production of pro-inflammatory cytokines and chemokines in fibroblast-like synoviocytes. [ [], [] ]
  • Endotoxemia: Research suggests that BRD4 inhibition protects against endotoxemia-induced colon injury by reducing inflammation and pyroptosis. [ [] ]
  • Sepsis: Preliminary evidence indicates that BRD4 inhibitors may have therapeutic potential in sepsis by modulating the immune response and reducing inflammation. [ [] ]
  • COVID-19: Emerging research explores the potential of BRD4 inhibitors as antiviral agents against SARS-CoV-2 infection. [ [] ]

Fibrosis

  • Pulmonary Fibrosis: Studies demonstrate that BRD4 inhibition reduces myofibroblast transdifferentiation and attenuates fibrosis in preclinical models of pulmonary fibrosis. [ [] ]
  • Cardiac Failure-Induced Fibrosis: Early evidence suggests that BRD4 inhibitors may have a beneficial effect on cardiac fibrosis by modulating fibroblast activity. [ [] ]
Future Directions
  • Biomarker Development: Identifying predictive biomarkers for response to BRD4 inhibitors will be crucial for patient selection and personalized therapy. [ [] ]
  • Combination Therapies: Exploring synergistic combinations of BRD4 inhibitors with other targeted therapies, immunotherapies, or chemotherapies holds promise for enhancing efficacy and overcoming resistance. [ [], [], [], [], [] ]
  • Next-Generation Inhibitors: Designing more potent and selective BRD4 inhibitors with improved pharmacokinetic properties and reduced toxicity remains an active area of research. [ [], [] ]

(+)-JQ1

Compound Description: (+)-JQ1 (also known as JQ1) is a thieno-triazolo-1,4-diazepine recognized as a potent, selective, and widely studied small-molecule inhibitor of the BET family of bromodomain proteins, including BRD2, BRD3, BRD4, and BRDT. [, , , ] (+)-JQ1 exhibits anticancer activity by binding to the acetyl-lysine recognition motifs within the bromodomains of these proteins, disrupting their interaction with acetylated histones, and thereby modulating the expression of key oncogenes. [, , ] Notably, (+)-JQ1 has demonstrated efficacy in preclinical models of various cancers, including hematologic malignancies, solid tumors, and inflammatory diseases. [, , ] Its mechanism of action involves downregulation of c-MYC expression, a crucial oncogenic transcription factor often dysregulated in cancer. [, , ]

I-BET762

Compound Description: I-BET762 is a potent and selective BET bromodomain inhibitor that targets BRD2, BRD3, and BRD4. [, ] In vitro studies have shown that I-BET762 can suppress the production of pro-inflammatory cytokines and chemokines in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs). [, ] This anti-inflammatory effect is mediated by the downregulation of bromodomain activity, which interferes with the interaction between bromodomains and acetylated histones, ultimately modulating the expression of inflammatory mediators. [, ] These findings suggest that I-BET762 may hold therapeutic potential for the treatment of rheumatoid arthritis and potentially other inflammatory conditions.

Relevance: As a selective BET bromodomain inhibitor, I-BET762 shares a similar target with "BRD4 Inhibitor-10". [, ] Although their specific structures are not defined within the provided context, both compounds likely possess structural elements that enable them to bind to the bromodomain regions of BET proteins, including BRD4, and modulate their activity.

AZD5153

Compound Description: AZD5153 is a novel, reversible, small-molecule inhibitor specifically designed to target the bromodomain and extraterminal domain (BET) family protein, BRD4. [, , , , ] Unlike monovalent inhibitors, AZD5153 employs a bivalent mechanism of action, enhancing its binding affinity and inhibitory potency toward BRD4. [, , , , ] This selectivity for BRD4 is crucial, as it aims to minimize off-target effects associated with pan-BET inhibitors. Preclinical studies have demonstrated AZD5153's promising antitumor activity in a range of cancer models, including lymphoma, solid tumors, and acute myeloid leukemia. [, , , , ]

Relevance: Both AZD5153 and "BRD4 Inhibitor-10" are identified as BRD4 inhibitors, suggesting a shared molecular target. [, , , , ] While the specific structure of "BRD4 Inhibitor-10" remains unknown, it is plausible that it shares structural similarities with AZD5153, enabling its interaction with the bromodomain region of BRD4 and subsequent inhibition of its function.

GSK525762A

Compound Description: GSK525762A is a potent and selective small-molecule inhibitor that specifically targets bromodomain-containing protein 4 (BRD4). [] In vitro studies have demonstrated GSK525762A's efficacy in inhibiting the proliferation and inducing apoptosis of primary common B-cell acute lymphoblastic leukemia (common B-ALL) cells, including those from adult patients. [] GSK525762A achieves this by downregulating the expression of crucial genes involved in cell cycle progression and apoptosis, such as c-MYC, CDK6, and Bcl-2. [] Notably, GSK525762A exhibits comparable effects on both Philadelphia chromosome-positive (Ph+) and Philadelphia chromosome-negative (Ph−) B-ALL, highlighting its potential as a therapeutic agent for a broader spectrum of B-ALL patients.

Relevance: Both GSK525762A and "BRD4 Inhibitor-10" are specifically identified as BRD4 inhibitors. [] While the specific structure of "BRD4 Inhibitor-10" remains unknown, it is plausible that it shares structural similarities with GSK525762A, enabling its interaction with the bromodomain region of BRD4 and subsequent inhibition of its function.

ARV-771

Compound Description: ARV-771 is a proteolysis-targeting chimera (PROTAC) molecule that induces the degradation of BET proteins, specifically targeting BRD2, BRD3, and BRD4. [] Unlike traditional small-molecule inhibitors that block the binding of BET proteins to acetylated lysine residues on histones, ARV-771 utilizes the cellular ubiquitin-proteasome system to promote the degradation of these proteins, leading to a more sustained and potentially more effective inhibition of BET protein function. [] Preclinical studies have shown promising results for ARV-771 in various cancer models, including those resistant to conventional BET inhibitors.

Relevance: Both ARV-771 and "BRD4 Inhibitor-10" target BRD4, although they employ different mechanisms of action. [] ARV-771 acts as a PROTAC degrader, inducing BRD4 degradation, while "BRD4 Inhibitor-10" likely acts as a traditional inhibitor, directly blocking BRD4's bromodomain function. Despite their distinct mechanisms, both ultimately aim to inhibit BRD4 activity, suggesting a potential for shared downstream effects on cellular processes and gene expression.

Relevance: While primarily a PLK1 inhibitor, BI2536's interaction with the acetyl-lysine binding site of BRD4 highlights a potential structural connection to "BRD4 Inhibitor-10". [] Although BI2536 is not exclusively a BRD4 inhibitor, its ability to bind BRD4 suggests it may share structural elements or a core scaffold with other BRD4 inhibitors like "BRD4 Inhibitor-10", which could inform the design of more selective and potent inhibitors targeting this pathway.

TG101209

Compound Description: TG101209 is a potent and selective small-molecule inhibitor initially identified as a Janus kinase 2 (JAK2) inhibitor. [] Similar to BI2536, subsequent studies revealed that TG101209 also binds to the acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4) with considerable affinity, suggesting that it could potentially modulate BRD4 function. [] This dual-activity profile warrants further investigation to understand the potential implications of TG101209's interaction with BRD4 in various biological contexts.

Relevance: Like BI2536, TG101209's interaction with BRD4 suggests a potential structural link to "BRD4 Inhibitor-10". [] This dual activity of TG101209, primarily recognized as a JAK2 inhibitor, highlights the potential for kinase inhibitors to possess unexpected binding affinities for BRD4. While the specific structural features enabling this interaction remain to be fully elucidated, the discovery of TG101209's BRD4 binding activity underscores the importance of considering potential off-target effects and exploring the therapeutic potential of dual-activity inhibitors like "BRD4 Inhibitor-10".

SN-38

Compound Description: SN-38 (7-Ethyl-10-hydroxycamptothecin) is an active metabolite of the topoisomerase I inhibitor, CPT-11 (irinotecan). [, ] SN-38 exerts its primary anticancer effects by inhibiting DNA topoisomerase I, leading to DNA damage and ultimately inducing apoptosis. [, ] In addition to its topoisomerase I inhibitory activity, recent studies have identified SN-38 as a potent and reversible inhibitor of BRD4. [, ] This unexpected dual-activity profile suggests that SN-38 may exert its anticancer effects through multiple mechanisms, potentially enhancing its efficacy.

Relevance: While SN-38 is structurally distinct from typical BRD4 inhibitors, its identification as a potent BRD4 inhibitor highlights a shared biological target with "BRD4 Inhibitor-10". [, ] Despite their structural differences, both compounds are capable of interfering with BRD4 function, suggesting that "BRD4 Inhibitor-10" might exhibit a similar dual-activity profile, targeting both BRD4 and an additional, yet unknown, target. This finding underscores the potential for identifying structurally diverse compounds with shared biological targets.

ZL0591

Compound Description: ZL0591 is a highly selective, small-molecule, allosteric inhibitor that specifically targets the first bromodomain (BD1) of BRD4. [] This selective inhibition of BD1 differentiates ZL0591 from pan-BET inhibitors like (+)-JQ1, which target both BD1 and BD2 of BET proteins. [] Preclinical studies have demonstrated the therapeutic potential of ZL0591 in a mouse model of pulmonary fibrosis, where it effectively reduced myofibroblast transdifferentiation and fibrotic progression. [] ZL0591 achieves this by interfering with BRD4's role in regulating gene expression, specifically targeting the expression of genes associated with myofibroblast differentiation and extracellular matrix production.

Relevance: Both ZL0591 and "BRD4 Inhibitor-10" are classified as BRD4 inhibitors. [] The unique aspect of ZL0591 lies in its selective targeting of BRD4's BD1, setting it apart from pan-BET inhibitors. It is unclear whether "BRD4 Inhibitor-10" shares this selectivity for BD1 or exhibits a broader inhibitory profile against BET bromodomains. Nonetheless, the shared target of BRD4 suggests a possible structural relationship between these two compounds, potentially involving a similar core scaffold or key pharmacophore features necessary for BRD4 binding.

ZL0513

Compound Description: ZL0513 is a small-molecule inhibitor that demonstrates potent and selective inhibition of BRD4. [] Preclinical studies have revealed its significant anti-angiogenic effects in both in vitro and in vivo models, making it a potential candidate for therapies targeting angiogenesis-dependent diseases. [] ZL0513 directly suppresses the viability and tube formation of human umbilical vascular endothelial cells (HUVECs), crucial processes in angiogenesis. [] Mechanistically, ZL0513 inhibits the phosphorylation of c-Jun and c-Fos, key components of the activating protein-1 (AP-1) transcription factor complex, which plays a crucial role in promoting angiogenesis. []

Relevance: ZL0513 and "BRD4 Inhibitor-10" belong to the category of BRD4 inhibitors, suggesting they may share a similar chemical scaffold that enables them to interact with and inhibit the function of BRD4. [] While the specific structure of "BRD4 Inhibitor-10" is not available, the fact that both compounds target BRD4 indicates a potential for shared structural features crucial for binding to the bromodomain region of this protein.

FV-281

Compound Description: FV-281 is a novel, orally bioavailable small-molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins, including BRD2, BRD3, and BRD4. [] This potent inhibitor exhibits promising preclinical efficacy in acute myeloid leukemia (AML) models, both in vitro and in vivo. [] FV-281 demonstrates high selectivity for BET bromodomains, exceeding the potency of the leading bromodomain inhibitor, OTX015, by 2-5 fold. [] Mechanistically, FV-281 reduces c-Myc expression and downregulates Bcl-2, key regulators of cell growth and survival in AML.

Relevance: Both FV-281 and "BRD4 Inhibitor-10" are classified as BRD4 inhibitors, indicating that they likely share structural similarities allowing them to interact with and modulate the activity of BRD4. [] Despite their different chemical structures, the shared target suggests that "BRD4 Inhibitor-10" might exhibit similar pharmacological properties to FV-281, particularly in the context of AML.

ABBV-075

Compound Description: ABBV-075 is a potent and selective small-molecule inhibitor that targets the bromodomain and extraterminal domain (BET) family of proteins, including BRD2, BRD3, BRD4, and BRDT. [, ] Preclinical studies have demonstrated ABBV-075's robust single-agent activity in cell viability assays across a diverse range of cancer cell lines, encompassing solid tumors, leukemia, and lymphomas. [, ] Notably, ABBV-075 exhibits diverse mechanisms of action depending on the cancer type, including disrupting cell cycle control, inhibiting oncogenic drivers, and potentially targeting the tumor microenvironment.

Relevance: ABBV-075 is classified as a BET family inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. [, ] As "BRD4 Inhibitor-10" is specifically identified as a BRD4 inhibitor, it suggests a potential structural relationship between these compounds, particularly focusing on the pharmacophore responsible for BRD4 binding. Both compounds likely share a similar core scaffold or key functional groups that enable interaction with the bromodomain region of BRD4, although "BRD4 Inhibitor-10" may lack the broader BET family inhibitory profile of ABBV-075.

BMS-986158

Compound Description: BMS-986158 is a highly potent, orally bioavailable, small-molecule inhibitor of the bromodomain and extraterminal domain (BET) family proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT. [] BMS-986158 exhibits significant in vitro and in vivo potency against a range of tumor types, effectively inhibiting tumor growth. [] The compound's mechanism of action involves binding to BET bromodomains, preventing their interaction with acetylated lysine residues on histone tails, and thereby inhibiting the transcription of downstream target genes involved in cancer cell proliferation and survival.

Relevance: As a BET family inhibitor, BMS-986158 shares a common target, BRD4, with the compound "BRD4 Inhibitor-10". [] While the precise structure of "BRD4 Inhibitor-10" is not provided, its designation as a BRD4 inhibitor suggests that it likely possesses structural elements analogous to those found in BMS-986158. These shared structural features could enable both compounds to bind to the bromodomain region of BRD4, ultimately inhibiting its function.

CD161

Compound Description: CD161 is a structurally novel and orally bioavailable small-molecule inhibitor that selectively targets the bromodomain and extraterminal (BET) family of proteins, specifically BRD2, BRD3, BRD4, and BRDT. [] This potent inhibitor exhibits significant antitumor activities in both in vitro and in vivo models of leukemia and triple-negative breast cancer. [] CD161 binds with high affinity to both the first and second bromodomains (BD1 and BD2) of BET proteins, disrupting their interaction with acetylated lysine residues on histones and thereby modulating the expression of downstream target genes involved in cancer cell growth and survival.

Relevance: CD161 is grouped with "BRD4 Inhibitor-10" as they both share a common target: the BET protein, BRD4. [] Despite their undefined structures, this shared target suggests they may possess similar pharmacophoric features that facilitate binding to the bromodomain region of BRD4, ultimately inhibiting its function.

TTI-281

Compound Description: TTI-281 is an orally bioavailable small-molecule inhibitor that selectively targets the bromodomain and extraterminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4. [] Preclinical studies have highlighted TTI-281's potential as a promising drug candidate for multiple myeloma therapy, demonstrating both excellent efficacy and a favorable safety profile. [] This BET inhibitor effectively inhibits the growth of multiple myeloma cell lines in vitro and reduces tumor growth in vivo without significant toxicity. []

Relevance: Similar to "BRD4 Inhibitor-10", TTI-281 is classified as a BRD4 inhibitor, suggesting they share a similar mechanism of action. [] Although their precise structures remain undefined, both compounds likely possess a core scaffold or key pharmacophoric features enabling them to bind to the bromodomain region of BRD4 and inhibit its function. This shared target and potential for structural similarity suggest that "BRD4 Inhibitor-10" might exhibit a comparable therapeutic profile to TTI-281, particularly in the context of multiple myeloma.

ZLD-2

Compound Description: ZLD-2 is a dual inhibitor that simultaneously targets enhancer of zeste homolog 2 (EZH2) and BRD4. [] This compound exhibits potent antiproliferation activity against various cancer cells, including breast, lung, bladder, and pancreatic cancer cells. [] Notably, ZLD-2 demonstrates superior efficacy compared to the selective EZH2 inhibitor GSK126 in preclinical models of solid tumors. [] This enhanced efficacy highlights the potential benefits of dual inhibition in overcoming resistance mechanisms associated with single-target therapies.

Relevance: While ZLD-2 is a dual EZH2-BRD4 inhibitor, it shares a common target, BRD4, with "BRD4 Inhibitor-10". [] The fact that ZLD-2 targets both EZH2 and BRD4, while "BRD4 Inhibitor-10" is specifically designated as a BRD4 inhibitor, suggests potential differences in their structures and pharmacological profiles. Nonetheless, their shared ability to bind and inhibit BRD4 highlights the significance of this protein as a therapeutic target in cancer.

SF1126

Compound Description: SF1126 is a potent, dual-activity inhibitor designed to target both phosphatidylinositol 3-kinase (PI3K) and BRD4. [] Preclinical studies have demonstrated the anticancer potential of SF1126 in colorectal cancer models, where it effectively inhibits cell survival, proliferation, and cell cycle progression. [] Mechanistically, SF1126 blocks the PI3K-Akt-mTOR signaling pathway, a crucial pathway often dysregulated in cancer, and downregulates BRD4 target proteins, such as Myc and cyclin D1, contributing to its anticancer effects. []

SF2523

Compound Description: SF2523 is a dual inhibitor that simultaneously targets PI3K and BRD4. [, ] This potent inhibitor demonstrates promising anticancer activity by blocking tumor growth and metastasis in various cancer models. [, ] Mechanistically, SF2523 disrupts the functions of both PI3K and BRD4, leading to the downregulation of MYC expression, a key oncogenic transcription factor. [, ]

Relevance: Although SF2523 is a dual PI3K-BRD4 inhibitor, it shares a common target, BRD4, with "BRD4 Inhibitor-10." [, ] The fact that SF2523 targets both PI3K and BRD4, while "BRD4 Inhibitor-10" is specifically designated as a BRD4 inhibitor, suggests potential differences in their structures and pharmacological profiles. Nevertheless, the shared ability to bind and inhibit BRD4 highlights the significance of this protein as a therapeutic target in cancer.

CPI203

Compound Description: CPI203 (also known as Bromosporine and FT-1101) is an orally bioavailable small molecule that inhibits the bromodomain and extra-terminal (BET) family of proteins, specifically BRD2, BRD3, BRD4, and BRDT. [, ] It binds to the acetyl-lysine recognition motifs within the bromodomains of these proteins, disrupting their interaction with acetylated histones and modulating gene expression. [, ] CPI203 exhibits potent anti-cancer activity against various hematological malignancies and solid tumors. [, ] Its mechanism of action involves downregulation of c-MYC expression, a crucial oncogenic transcription factor often dysregulated in cancer.

Relevance: CPI203, as a BET bromodomain inhibitor, shares a common target, BRD4, with "BRD4 Inhibitor-10." [, ] While their specific chemical structures may differ, both compounds are likely to possess similar pharmacophores or key structural elements that allow them to bind to the bromodomain region of BRD4, ultimately leading to the inhibition of its function.

CPI169

Compound Description: CPI169 is a selective, small-molecule inhibitor of enhancer of zeste homolog 2 (EZH2), an enzyme responsible for histone methylation and epigenetic regulation. [] This compound has shown promising anti-tumor activity in preclinical studies of diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) harboring specific EZH2 mutations. [] CPI169 selectively inhibits the mutated forms of EZH2, leading to a decrease in the repressive histone mark H3K27me3 and subsequent reactivation of tumor suppressor genes. []

Relevance: While CPI169 primarily targets EZH2, its use in combination with the BRD4 inhibitor, CPI203, highlights a synergistic anti-proliferative effect observed in EZH2-mutated DLBCL and FL. [] This synergy suggests a functional relationship between EZH2 and BRD4 in these cancers and provides insight into potential mechanisms of action for "BRD4 Inhibitor-10." Although structurally distinct, CPI169's role in enhancing the activity of a BRD4 inhibitor like "BRD4 Inhibitor-10" suggests that targeting both epigenetic regulators could be a promising therapeutic strategy.

Properties

CAS Number

1660117-38-3

Product Name

BRD4 Inhibitor-10

IUPAC Name

2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1

InChI Key

QNFGQQDKBYVNAS-KRWDZBQOSA-N

SMILES

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5

Solubility

Soluble in DMSO

Synonyms

BI-894999; BI894999; BI 894999.

Canonical SMILES

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5

Isomeric SMILES

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.